molecular formula C12H26N6O3 B12557370 N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide CAS No. 184960-31-4

N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide

Cat. No.: B12557370
CAS No.: 184960-31-4
M. Wt: 302.37 g/mol
InChI Key: BHFZMKZLBBFEMF-UHFFFAOYSA-N
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Description

N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its three aminoethyl groups attached to a propane backbone, making it a versatile molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide typically involves the reaction of propane-1,2,3-tricarboxylic acid with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, with the temperature maintained around 50°C. The mixture is stirred for several hours to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The compound’s amino groups can donate electron pairs to metal ions, forming coordinate covalent bonds and stabilizing the metal ion in various oxidation states .

Properties

CAS No.

184960-31-4

Molecular Formula

C12H26N6O3

Molecular Weight

302.37 g/mol

IUPAC Name

1-N,2-N,3-N-tris(2-aminoethyl)propane-1,2,3-tricarboxamide

InChI

InChI=1S/C12H26N6O3/c13-1-4-16-10(19)7-9(12(21)18-6-3-15)8-11(20)17-5-2-14/h9H,1-8,13-15H2,(H,16,19)(H,17,20)(H,18,21)

InChI Key

BHFZMKZLBBFEMF-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CC(CC(=O)NCCN)C(=O)NCCN)N

Origin of Product

United States

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